2-(6-Acetamido-4-oxoquinazolin-3-yl)acetic acid
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Overview
Description
2-(6-Acetamido-4-oxoquinazolin-3-yl)acetic acid is a quinazolinone derivative with significant potential in various scientific and industrial applications. This compound features a quinazolinone core, which is a bicyclic structure consisting of a fused benzene and pyrimidine ring, and is substituted with an acetamido group and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Acetamido-4-oxoquinazolin-3-yl)acetic acid typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of anthranilic acid with an appropriate acylating agent to form an intermediate quinazolinone derivative.
Oxidation: The intermediate undergoes oxidation to introduce the oxo group at the 4-position of the quinazolinone ring.
Acetylation: The acetamido group is introduced through acetylation of the amine group at the 6-position.
Carboxylation: Finally, the acetic acid moiety is introduced at the 3-position through a carboxylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and green chemistry principles can also be employed to make the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 2-(6-Acetamido-4-oxoquinazolin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can further modify the quinazolinone core.
Reduction: Reduction reactions can reduce the oxo group to a hydroxyl group.
Substitution: Substitution reactions can replace the acetamido or acetic acid groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Hydroxylated quinazolinones.
Reduction Products: Hydroxylated quinazolinones.
Substitution Products: Modified quinazolinones with different functional groups.
Scientific Research Applications
2-(6-Acetamido-4-oxoquinazolin-3-yl)acetic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(6-Acetamido-4-oxoquinazolin-3-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological and therapeutic effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
2-(6-Acetamido-4-oxoquinazolin-3-yl)acetic acid is structurally similar to other quinazolinone derivatives, such as:
Quinazolinone: The parent compound without substitutions.
Acetylated Quinazolinones: Similar compounds with different acyl groups.
Hydroxylated Quinazolinones: Compounds with hydroxyl groups at various positions.
Uniqueness: What sets this compound apart is its specific combination of functional groups, which can lead to unique biological and chemical properties compared to other quinazolinone derivatives.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
2-(6-acetamido-4-oxoquinazolin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-7(16)14-8-2-3-10-9(4-8)12(19)15(6-13-10)5-11(17)18/h2-4,6H,5H2,1H3,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURXKCMOLFNOJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=CN(C2=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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